1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
CAS No.:
Cat. No.: VC14820546
Molecular Formula: C16H16BrN3O4S
Molecular Weight: 426.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16BrN3O4S |
|---|---|
| Molecular Weight | 426.3 g/mol |
| IUPAC Name | 1-(4-bromophenyl)sulfonyl-4-(4-nitrophenyl)piperazine |
| Standard InChI | InChI=1S/C16H16BrN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2 |
| Standard InChI Key | QXTFLYBQWAQSFI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is a synthetic organic compound featuring a piperazine ring substituted with a 4-bromophenylsulfonyl group and a 4-nitrophenyl group. Its molecular formula is C16H16BrN3O4S, and it has a molecular weight of 426.3 g/mol, although some sources incorrectly report it as 616.5 g/mol .
Synthesis and Chemical Reactions
The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine typically involves multiple steps, often requiring reagents like potassium permanganate for oxidation and hydrogenation catalysts for reduction processes. The compound's synthesis is complex due to its functional groups, which can participate in various chemical reactions.
Biological Activities and Potential Applications
1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine exhibits potential biological activities, particularly in pharmacology. The nitrophenyl group can influence enzyme activity through competitive inhibition or modulation of binding affinity. The piperazine moiety enhances solubility and bioavailability, making it a candidate for drug development.
Similar Compounds and Their Applications
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 1-[(4-Chlorophenyl)sulfonyl]-4-(2-chloro-6-nitrophenyl)piperazine | Chlorine instead of bromine, different nitrophenyl substitution | High |
| 1-Methyl-4-((4-nitrophenyl)sulfonyl)piperazine | Methyl substitution on piperazine | High |
| N,N-Diethyl-4-nitrobenzenesulfonamide | Different nitrogen substituents | Moderate |
| 1-((2-Nitrophenyl)sulfonyl)piperazine | Variation in nitrophenyl position | Moderate |
| 1-((3-Nitrophenyl)sulfonyl)-4-phenylpiperazine | Different phenyl substitution | Moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume